

# Application Notes and Protocols for Sitravatinib Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

**Sitravatinib** (formerly MGCD516) is a potent, orally bioavailable, spectrum-selective inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2][3] It targets a range of RTKs implicated in tumor growth, angiogenesis, and immune evasion, including TAM receptors (Tyro3, Axl, Mer), VEGFR, PDGFR, c-Kit, and MET.[1][4][5] These application notes provide detailed protocols for the preparation of **sitravatinib** stock solutions in DMSO for use in preclinical research.

### **Mechanism of Action**

**Sitravatinib** exerts its anti-tumor effects by binding to and inhibiting the activity of several RTKs.[2][6][7] This inhibition blocks the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and the formation of new blood vessels that supply tumors.[2] [5][8] By targeting kinases such as VEGFR and PDGFR, **sitravatinib** can disrupt angiogenesis. [2][5] Furthermore, its inhibition of TAM family kinases (AxI, MER) and c-Met can modulate the tumor microenvironment, potentially enhancing anti-tumor immune responses.[1][5]

## Data Presentation Physicochemical Properties of Sitravatinib



| Property          | Value             | Reference |
|-------------------|-------------------|-----------|
| Molecular Formula | C33H29F2N5O4S     | [1][3]    |
| Molecular Weight  | 629.68 g/mol      | [1][3][7] |
| CAS Number        | 1123837-84-2      | [1][3]    |
| Appearance        | Crystalline solid | [9][10]   |
| Purity            | ≥98%              | [11]      |

**Solubility of Sitravatinib** 

| Solvent | Concentration | Molarity<br>(approx.) | Notes                                             | Reference |
|---------|---------------|-----------------------|---------------------------------------------------|-----------|
| DMSO    | 100 mg/mL     | 158.81 mM             | Use fresh DMSO as moisture can reduce solubility. | [1][4]    |
| Ethanol | 100 mg/mL     | 158.81 mM             | -                                                 | [1][4]    |
| Water   | Insoluble     | -                     | -                                                 | [1][4]    |
| DMF     | 5 mg/mL       | 7.94 mM               | -                                                 | [12]      |

## Signaling Pathway Inhibited by Sitravatinib





Click to download full resolution via product page

Caption: Sitravatinib inhibits multiple receptor tyrosine kinases.

## **Experimental Protocols**

## Protocol 1: Preparation of a 10 mM Sitravatinib Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **sitravatinib** in anhydrous DMSO.

Materials:



- Sitravatinib powder (MW: 629.68 g/mol )
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Analytical balance
- Spatula
- Vortex mixer
- Pipettors and sterile filter tips

#### Procedure:

- Preparation: Perform all procedures in a fume hood or biological safety cabinet. Ensure all glassware and equipment are clean and dry.
- Weighing Sitravatinib: Carefully weigh out 6.30 mg of sitravatinib powder using an analytical balance and place it into a sterile tube.
- Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the sitravatinib powder.
  - Calculation: (6.30 mg / 629.68 g/mol ) / 0.001 L ≈ 10 mM
- Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if precipitation occurs.[13]
- Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.[1]
- Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]

#### Safety Precautions:



- **Sitravatinib** is a potent compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- DMSO is a penetration enhancer. Avoid direct skin contact.

### **Workflow for Sitravatinib Stock Solution Preparation**

Caption: Workflow for preparing a 10 mM **Sitravatinib** DMSO stock solution.

## Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the serial dilution of the 10 mM DMSO stock solution to prepare working solutions for cell-based assays.

#### Materials:

- 10 mM Sitravatinib stock solution in DMSO
- Sterile cell culture medium appropriate for the cell line
- Sterile microcentrifuge tubes or a 96-well plate for dilution
- Pipettors and sterile filter tips

#### Procedure:

- Thawing: Thaw a single aliquot of the 10 mM sitravatinib stock solution at room temperature.
- Intermediate Dilution: Prepare an intermediate dilution from the 10 mM stock. For example, to make a 1 mM solution, add 10 μL of the 10 mM stock to 90 μL of cell culture medium.
- Serial Dilutions: Perform serial dilutions from the intermediate stock to achieve the desired final concentrations for your experiment. For example, concentrations of 62.5, 125, 250, 500, 1000, and 2000 nM are often used.[4]



- Final Dilution: Add the working solutions to the cell culture plates to achieve the final desired concentrations. Ensure the final concentration of DMSO in the culture medium is consistent across all treatments (including the vehicle control) and is typically kept below 0.5% to avoid solvent-induced cytotoxicity.
- Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as used in the experimental wells.
- Immediate Use: It is recommended to use the freshly prepared working solutions immediately for optimal results.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Sitravatinib Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. What is Sitravatinib used for? [synapse.patsnap.com]
- 6. sitravatinib My Cancer Genome [mycancergenome.org]
- 7. Sitravatinib | C33H29F2N5O4S | CID 25212148 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Sitravatinib malate | CymitQuimica [cymitquimica.com]
- 12. medkoo.com [medkoo.com]
- 13. glpbio.com [glpbio.com]







 To cite this document: BenchChem. [Application Notes and Protocols for Sitravatinib Stock Solution Preparation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680992#preparing-sitravatinib-stock-solution-with-dmso]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com